molecular formula C22H11F3N2O8 B2497857 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one CAS No. 306280-20-6

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B2497857
CAS No.: 306280-20-6
M. Wt: 488.331
InChI Key: AHLYXCINYVTILA-UHFFFAOYSA-N
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Description

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the class of flavonoids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dinitro-4-(trifluoromethyl)phenol and 5-hydroxy-2-phenyl-4H-chromen-4-one.

    Etherification: The phenol group of 2,6-dinitro-4-(trifluoromethyl)phenol is etherified with 5-hydroxy-2-phenyl-4H-chromen-4-one under basic conditions, often using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its electron-withdrawing groups.

    Material Science: Potential use in the development of advanced materials with specific electronic properties.

Biology

    Antioxidant Activity: The flavonoid structure suggests potential antioxidant properties, useful in mitigating oxidative stress in biological systems.

    Enzyme Inhibition: Possible use as an inhibitor of enzymes involved in inflammatory pathways.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases involving oxidative stress and inflammation.

    Diagnostic Agents: Potential use in the development of diagnostic agents due to its distinct chemical properties.

Industry

    Polymer Additives: Use as an additive in polymers to enhance their thermal and oxidative stability.

    Coatings: Application in coatings to provide resistance against environmental degradation.

Mechanism of Action

The mechanism by which 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one exerts its effects involves several pathways:

    Electron-Withdrawing Effects: The nitro and trifluoromethyl groups withdraw electrons, stabilizing reactive intermediates in chemical reactions.

    Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological targets.

    Enzyme Interaction: The compound may inhibit enzymes by binding to their active sites, particularly those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-dinitrophenoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
  • 7-(2-nitro-4-trifluoromethylphenoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
  • 7-(2,6-dinitro-4-trifluoromethylphenoxy)-3-phenoxy-2-methyl-chromen-4-one

Uniqueness

  • Electron-Withdrawing Groups : The presence of both nitro and trifluoromethyl groups makes it more electron-deficient compared to similar compounds, enhancing its reactivity and potential applications.
  • Hydroxyl Group : The hydroxyl group at the 5-position provides additional sites for hydrogen bonding and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F3N2O8/c23-22(24,25)12-6-14(26(30)31)21(15(7-12)27(32)33)34-13-8-16(28)20-17(29)10-18(35-19(20)9-13)11-4-2-1-3-5-11/h1-10,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLYXCINYVTILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F3N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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